N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
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Description
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C19H15N3O4S and its molecular weight is 381.41. The purity is usually 95%.
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Scientific Research Applications
Inhibitory Activities
Compounds structurally related to N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide have been explored for their inhibitory activities against specific targets such as phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) and Src kinase. These pathways are critical in various cellular processes, including cell growth, proliferation, and survival, making them important targets for cancer therapy. For instance, modifications of the benzothiazole moiety have been examined to improve metabolic stability and maintain efficacy in PI3Kα and mTOR inhibition (Stec et al., 2011). Similarly, N-benzyl substituted benzothiazole derivatives have shown Src kinase inhibitory and anticancer activities, highlighting the therapeutic potential of these compounds in oncology (Fallah-Tafti et al., 2011).
Antitumor and Antimicrobial Properties
Benzothiazole derivatives have been synthesized and evaluated for their antitumor activities against a variety of cancer cell lines, demonstrating the potential of these compounds in cancer treatment. Certain derivatives were found to exhibit considerable anticancer activity, indicating the significance of the benzothiazole core in the development of novel antitumor agents (Yurttaş et al., 2015). In addition to antitumor properties, some benzothiazole acetamide derivatives have also been explored for their antimicrobial activities, suggesting a broader spectrum of potential therapeutic applications (Patel & Agravat, 2007).
Anticonvulsant Effects
The anticonvulsant evaluation of benzothiazole derivatives has also been a subject of research, with certain compounds showing significant activity in models of epilepsy. This highlights the potential of benzothiazole acetamide derivatives in the development of new treatments for neurological disorders (Nath et al., 2021).
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c23-14-9-11(20-16(24)10-22-17(25)7-8-18(22)26)5-6-12(14)19-21-13-3-1-2-4-15(13)27-19/h1-6,9,23H,7-8,10H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKHHZBYZWZGOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.